Ethyl 5-carbamoyl-4-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate
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Overview
Description
ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound with a molecular formula of C26H23N3O4S. This compound is notable for its unique structure, which includes a thiophene ring, a quinoline moiety, and multiple functional groups. It is primarily used in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves multiple steps, starting with the preparation of the thiophene ring and the quinoline moiety. The key steps include:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents and carbonyl compounds.
Quinoline Synthesis: The quinoline moiety is prepared using a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Coupling Reactions: The thiophene and quinoline units are then coupled together using amide bond formation reactions, typically involving reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-AMINO-4-METHYL-5-{[(4-METHYLPHENYL)AMINO]-CARBONYL}THIOPHENE-3-CARBOXYLATE: A related compound with a similar thiophene structure but different functional groups.
ETHYL 5-AMINO-4-(AMINOCARBONYL)-3-METHYLTHIOPHENE-2-CARBOXYLATE: Another thiophene derivative with distinct substituents.
Uniqueness
ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is unique due to its combination of a thiophene ring, a quinoline moiety, and multiple functional groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H23N3O4S |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-2-[[2-(4-methylphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H23N3O4S/c1-4-33-26(32)21-15(3)22(23(27)30)34-25(21)29-24(31)18-13-20(16-11-9-14(2)10-12-16)28-19-8-6-5-7-17(18)19/h5-13H,4H2,1-3H3,(H2,27,30)(H,29,31) |
InChI Key |
GTFIOIYXKPDRHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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